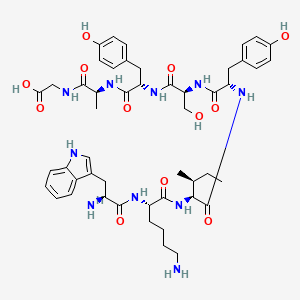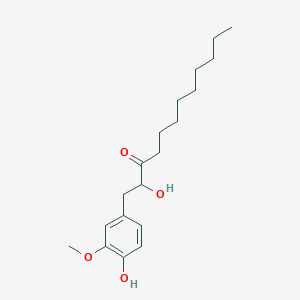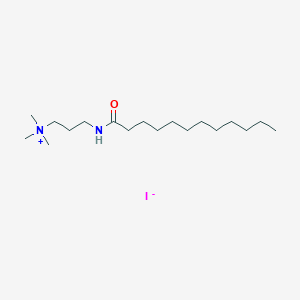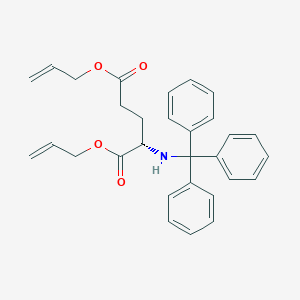![molecular formula C30H27N3O2S2 B14247862 N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine CAS No. 303163-39-5](/img/structure/B14247862.png)
N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine ring, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the benzyl and pyridine groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyridine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine include other thiazole and pyridine derivatives with similar structural features.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the potential for diverse applications. The presence of both thiazole and pyridine rings, along with the methanesulfonyl and benzyl substituents, gives it unique chemical properties that can be exploited in various fields.
Propriétés
Numéro CAS |
303163-39-5 |
|---|---|
Formule moléculaire |
C30H27N3O2S2 |
Poids moléculaire |
525.7 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C30H27N3O2S2/c1-21-8-7-11-24(18-21)28-29(36-30(32-28)23-12-14-26(15-13-23)37(3,34)35)25-16-17-31-27(19-25)33(2)20-22-9-5-4-6-10-22/h4-19H,20H2,1-3H3 |
Clé InChI |
MWVPHNLODLWHHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)N(C)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)



![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)
![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)

![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)
